molecular formula C24H23N3O2 B2994479 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1421443-18-6

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B2994479
M. Wt: 385.467
InChI Key: XRLMWUHIGLZHFY-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or role in biological or chemical processes.



Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound. Computational methods can also be used to predict the structure and properties of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity, the products it forms, the conditions required for the reactions, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. This can include its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

1. Kinase Inhibition and Antitumor Activity

A key application of similar compounds is in the inhibition of specific kinases, which plays a crucial role in cancer treatment. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were found to be potent and selective Met kinase inhibitors. These compounds, like the one , have demonstrated significant tumor stasis in certain cancer models and have advanced into clinical trials due to their efficacy and favorable pharmacokinetic profiles (Schroeder et al., 2009).

2. Anti-inflammatory Properties

Compounds structurally related to N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide have been studied for their anti-inflammatory effects. For instance, N-hydroxy methyl derivatives of 2(4-isobutyl phenyl) propionamide showed potent anti-inflammatory activity in certain models (Rajasekaran et al., 1999).

3. Novel Syntheses and Derivatives

The synthesis of new chemical derivatives based on similar structures is a significant area of research. For example, the creation of 1,2,3,4-tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazipen derivatives from a starting compound similar to N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide demonstrates the chemical versatility and potential for the development of new therapeutic agents (Fadda et al., 2013).

4. Development of Novel Anticancer Agents

The design and synthesis of novel chemical entities based on similar structures are essential in the development of new anticancer drugs. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with a structure similar to the one , has shown promising results as an orally active histone deacetylase inhibitor with significant antitumor activity (Zhou et al., 2008).

Safety And Hazards

This involves studying the safety and hazards associated with the compound. This can include its toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

Future directions could involve suggesting further studies that could be done on the compound. This could include suggesting modifications to its structure to enhance its properties, studying its effects in different conditions, or exploring new applications for the compound.


properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-17-22(27-15-7-6-10-21(27)26-17)23(28)25-16-24(2,29)20-13-11-19(12-14-20)18-8-4-3-5-9-18/h3-15,29H,16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLMWUHIGLZHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC(C)(C3=CC=C(C=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

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